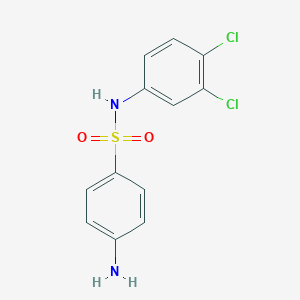
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide
描述
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.191 g/mol It is characterized by the presence of an amino group, a dichlorophenyl group, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-Amino-N-(3-chlorophenyl)benzenesulfonamide
- 4-Amino-N-(4-chlorophenyl)benzenesulfonamide
- 4-Amino-N-(2,4-dichlorophenyl)benzenesulfonamide
Uniqueness
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
生物活性
Overview
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the molecular formula and a molecular weight of approximately 317.19 g/mol. Its structure comprises an amino group and a sulfonamide moiety, which are critical for its biological interactions.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It is believed to bind to specific active sites on enzymes, disrupting their function and thereby influencing various metabolic pathways. This mechanism is crucial for its potential therapeutic applications, including antimicrobial and anticancer effects .
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit bacterial growth by targeting folic acid synthesis pathways in bacteria. This mechanism is similar to other sulfonamides, which are known to interfere with the synthesis of dihydropteroate synthase.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example, it has been investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines by modulating key regulatory proteins such as Bcl-2 and Bax .
Case Studies
- Inhibition of Metastatic Tumors : A study highlighted the efficacy of sulfonamide compounds, including this compound, in inhibiting carbonic anhydrase IX (CAIX), which is often overexpressed in metastatic tumors. The compound showed a greater inhibitory effect on CAIX compared to other carbonic anhydrases, suggesting its potential as a targeted cancer therapy .
- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of benzenesulfonamides. In isolated rat heart models, derivatives were shown to affect perfusion pressure and coronary resistance significantly. This suggests that this compound may interact with calcium channels, impacting cardiovascular function .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCMAMVXGZBIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















